
Copper--polonium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–polonium (2/1) is a compound consisting of two copper atoms and one polonium atom. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, and industry. Polonium is a rare and highly radioactive element, while copper is a well-known metal with various industrial applications. The combination of these two elements results in a compound with intriguing characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of copper–polonium (2/1) typically involves the spontaneous deposition of polonium onto copper surfaces. This method has been studied for its efficiency in recovering polonium from aqueous solutions. The process involves optimizing conditions such as pH levels and the presence of stable carriers like bismuth and lead to minimize interference .
Industrial Production Methods: Industrial production of copper–polonium (2/1) is not well-documented due to the rarity and high radioactivity of polonium. the spontaneous deposition method mentioned above could be scaled up for industrial applications, provided that safety measures are strictly followed to handle the radioactive nature of polonium.
Chemical Reactions Analysis
Types of Reactions: Copper–polonium (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Copper–polonium (2/1) can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents, leading to the formation of lower oxidation states of copper and polonium.
Substitution: Substitution reactions may involve the replacement of polonium with other elements or compounds under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper oxides and polonium oxides.
Scientific Research Applications
Chemistry: The compound can be used in studies involving radioactive tracers and the behavior of polonium in various chemical environments.
Biology: Research on the biological effects of polonium, particularly its radiotoxicity, can benefit from the use of copper–polonium (2/1) as a model compound.
Medicine: While polonium is highly toxic, its radioactive properties could be explored for targeted radiotherapy in cancer treatment, provided that safety measures are in place.
Mechanism of Action
The mechanism of action of copper–polonium (2/1) involves the interaction of polonium’s radioactive properties with its environment. Polonium emits alpha particles, which can cause significant damage to biological tissues and materials. The molecular targets and pathways involved in its action include DNA damage and the generation of reactive oxygen species, leading to cellular apoptosis and other effects .
Comparison with Similar Compounds
Copper Compounds: Copper forms various compounds, such as copper oxides and copper sulfides, which have different properties and applications compared to copper–polonium (2/1).
Polonium Compounds: Polonium forms compounds with other elements, such as polonium oxides and polonium sulfides.
Uniqueness: Copper–polonium (2/1) is unique due to the combination of copper’s well-known chemical properties and polonium’s intense radioactivity. This combination results in a compound with distinct characteristics that are not found in other copper or polonium compounds.
Properties
CAS No. |
191099-21-5 |
|---|---|
Molecular Formula |
Cu2Po |
Molecular Weight |
336.07 g/mol |
InChI |
InChI=1S/2Cu.Po |
InChI Key |
HJMIQLNGLMMRSH-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Po] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


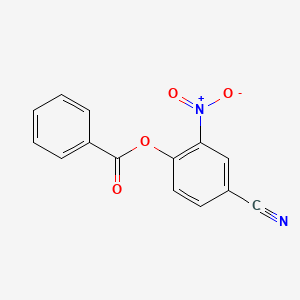
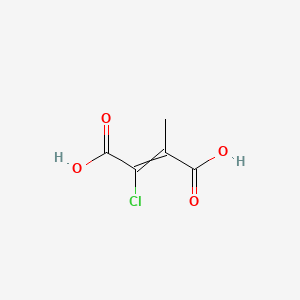
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
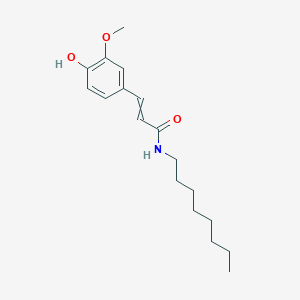
![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
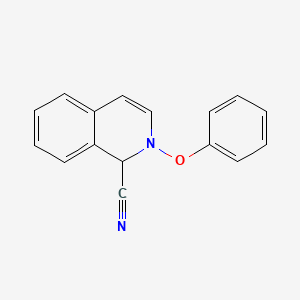
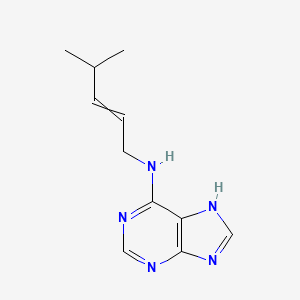
![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
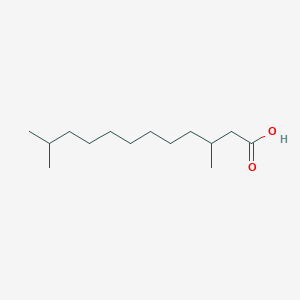
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
